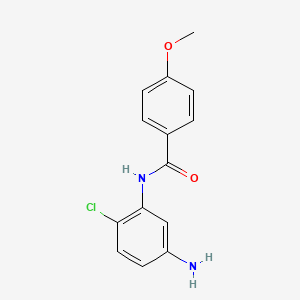

N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide

描述

Historical Context and Discovery

N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide emerged as a synthetic benzamide derivative during early 21st-century pharmaceutical research. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as metoclopramide (CAS 364-62-5)—were developed in the 1960s for gastrointestinal applications. The compound’s synthesis likely arose from efforts to modify benzamide scaffolds to enhance receptor-binding specificity, as seen in patents describing methods to produce substituted benzamides for therapeutic use. Its first documented registration in chemical databases, such as PubChem (CID 960649) and Chembase (ID 45428), occurred between 2005 and 2015, reflecting its role as a research intermediate rather than a commercial drug.

Nomenclature and Structural Identification

The compound’s systematic IUPAC name, N-(4-amino-2-chlorophenyl)-4-methoxybenzamide, encapsulates its molecular architecture. Key structural features include:

- Benzamide backbone : A benzene ring linked to a carboxamide group.

- 4-Methoxy substitution : A methoxy (-OCH₃) group at the para position of the benzoyl moiety.

- 5-Amino-2-chloro substitution : An amino (-NH₂) group at the para position and a chlorine atom at the ortho position on the aniline ring.

The molecular formula is C₁₄H₁₃ClN₂O₂ , with a molecular weight of 276.72 g/mol . Spectroscopic identifiers include:

Crystallographic data remains unpublished, but its planar geometry is inferred from analogous benzamides like N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide (CAS 926228-35-5).

Position within Benzamide Chemical Space

This compound occupies a niche within the benzamide family, characterized by dual electron-donating (methoxy, amino) and electron-withdrawing (chloro) groups. This combination distinguishes it from:

- Antipsychotic benzamides : e.g., sulpiride (N05AL01), which lacks methoxy groups.

- Prokinetic agents : e.g., metoclopramide, which features a diethylaminoethyl side chain.

A comparison of key benzamide derivatives is provided below:

The compound’s lack of ionizable side chains limits its blood-brain barrier penetration, confining its utility to in vitro studies.

Registration Parameters and Database Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

| Database | Identifier | Link |

|---|---|---|

| PubChem | CID 960649 | https://pubchem.ncbi.nlm.nih.gov/960649 |

| Chembase | CBID 45428 | http://www.chembase.cn/molecule-45428 |

| CAS Registry | 1082153-15-8 | N/A |

| MDL | MFCD11568446 | N/A |

Its presence in patent WO2022056100A1 underscores its role as a synthetic intermediate for fluorinated benzamides, though it has not advanced to clinical trials.

属性

IUPAC Name |

N-(5-amino-2-chlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVUMSVRBDBXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16H16ClN3O2. The presence of an amino group, a methoxy group, and a chlorine atom on the aromatic rings contributes to its unique physicochemical properties, which are critical for its biological activity.

Interaction with Biological Targets

Preliminary studies indicate that this compound interacts with specific enzymes and receptors that are pivotal in various disease pathways, particularly in cancer. Molecular docking studies are essential to elucidate these interactions further, as they can provide insights into how the compound may inhibit or activate certain biological processes .

Antiviral Properties

Research has shown that derivatives of N-phenylbenzamide, including those related to this compound, exhibit antiviral activities. For instance, compounds have been identified that inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), a protein known to suppress viral replication .

Table 1: Antiviral Activity Summary

| Compound Name | Target Virus | IC50 (μM) | Mechanism |

|---|---|---|---|

| IMB-0523 | HBV | 1.5 | Increases A3G levels |

| Compound 1e | EV71 | 5.7 - 12 | Direct viral inhibition |

| N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HBV | 0.8 | A3G-mediated inhibition |

Anticancer Activity

In addition to antiviral effects, compounds similar to this compound have demonstrated anticancer properties through various mechanisms. For example, derivatives have shown promise in inhibiting cell proliferation in cancer cell lines, suggesting potential applications in cancer therapeutics .

Case Studies and Research Findings

- Study on Antiviral Activity : In one study, the compound IMB-0523 was synthesized and evaluated for its anti-HBV activity both in vitro and in vivo. The results indicated that it effectively inhibited HBV replication with an IC50 value of 1.5 μM .

- Anticancer Evaluation : A series of benzamide derivatives were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. The findings suggested that modifications to the benzamide structure could enhance biological activity .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the positioning of substituents significantly influences the biological activity of related compounds. For instance, substitutions at the para position on the aromatic ring have been shown to increase antiviral potency against EV71 strains .

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide derivatives against several viruses, including hepatitis B virus (HBV) and enterovirus 71 (EV71).

-

Hepatitis B Virus (HBV) :

Research indicates that derivatives of N-phenylbenzamide, which includes the target compound, exhibit significant antiviral effects against HBV. A study demonstrated that a derivative known as IMB-0523 inhibited both wild-type and drug-resistant HBV strains by increasing intracellular levels of APOBEC3G, a protein that plays a critical role in inhibiting viral replication . The compound's efficacy was evaluated through in vitro and in vivo experiments, showcasing its potential as a therapeutic agent for HBV infections. -

Enterovirus 71 (EV71) :

Another area of application is in the treatment of EV71, a virus associated with hand, foot, and mouth disease. The synthesized derivatives showed promising antiviral activity with IC50 values ranging from 5.7 to 18 μM. These compounds were found to be less toxic to host cells compared to existing antiviral agents like pirodavir, indicating their potential as safer alternatives in clinical applications .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that modify the amine and methoxy groups on the benzene ring. The structure-activity relationship (SAR) studies conducted on this class of compounds aim to identify how different substituents affect their biological activity.

Synthesis Pathway

The synthesis typically involves:

- Formation of the Amide : The reaction between an amine and an acid chloride derived from 4-methoxybenzoic acid.

- Substitution Reactions : Introducing various substituents at the para or ortho positions on the aromatic rings to enhance potency against specific viral targets.

Table 1: Summary of Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | Virus Target | IC50 (μM) | Cytotoxicity (TC50 μM) | Selectivity Index |

|---|---|---|---|---|

| IMB-0523 | HBV | Not specified | Not specified | Not specified |

| Compound 1e | EV71 | 5.7 - 12 | 620 | >51 |

| Compound 3g | EV71 | ~18 | Not specified | Not specified |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of this compound derivatives:

- In Vivo Studies : The use of duck HBV models has been instrumental in assessing the pharmacokinetics and therapeutic potential of these compounds. Results indicated that certain derivatives could significantly reduce viral load without inducing toxicity .

- Mechanistic Studies : Understanding the mechanism by which these compounds exert their antiviral effects is crucial for further development. Studies suggest that they may interfere with viral replication processes by modulating host cellular pathways .

相似化合物的比较

Table 1: Structural Comparison of N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide and Analogs

(a) Stability and Reactivity

- Hydrolysis Sensitivity: Substituted benzamides with methoxy groups (e.g., N-(6-aminohexyl)-4-methoxybenzamide) exhibit pH-dependent stability. At pH 4.5, the phosphoramide bond in related conjugates undergoes significant hydrolysis (~80% cleavage), whereas stability improves at neutral pH .

- Electronic Effects : Chloro and methoxy substituents influence electron density. For example, 3-chloro-4-methoxy analogs (e.g., 3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide) may exhibit stronger hydrogen-bonding interactions due to electron-withdrawing Cl groups .

准备方法

Amide Bond Formation via Coupling Reactions

A common approach to prepare benzamide derivatives involves coupling a substituted benzoic acid or benzoyl chloride with an amine. According to a study on N-phenylbenzamide derivatives, the coupling is efficiently performed using carbodiimide-based agents such as N,N'-diisopropylcarbodiimide (DIC) and additives like 1-hydroxybenzotriazole (HOBt) in dichloromethane solvent. The reaction proceeds at room temperature over 12 hours, followed by aqueous work-up and purification by silica gel chromatography. This method ensures high purity and yield of the amide product with the desired substitution pattern on the aromatic rings.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Amino-4-methoxybenzoic acid + DIC + HOBt in CH2Cl2 | Activation of carboxylic acid for amide formation |

| 2 | Addition of amine (substituted aniline derivative) | Amide bond formation |

| 3 | Stirring at room temperature for 12 h | Completion of coupling |

| 4 | Quenching with 0.5 N NaOH, extraction, purification | Isolation of pure amide |

Selective Chlorination and Amination

The introduction of chlorine at the 2-position and amino group at the 5-position on the phenyl ring can be achieved through controlled chlorination and reduction steps.

Chlorination is performed by passing chlorine gas through a cooled solution (20–25°C) of the amide intermediate in acetic acid, followed by precipitation of the chlorinated product using sodium hydroxide and extraction with methylene chloride. This method yields the 5-chloro derivative with high purity and yield (~95%).

Amination at the 5-position typically involves reduction of a nitro precursor to the corresponding amino compound. For example, iron powder in acetic acid at 50–55°C is used to reduce nitro groups to amines, followed by extraction and purification steps.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Chlorine gas in acetic acid at 20–25°C | Selective chlorination at 2-position |

| 2 | Precipitation with sodium hydroxide | Isolation of chlorinated amide |

| 3 | Reduction with iron powder in acetic acid at 50–55°C | Conversion of nitro to amino group |

| 4 | Extraction and purification | Isolation of amino-chlorophenyl amide |

Representative Synthetic Scheme

| Intermediate | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 4-Methoxy-3-nitrobenzoic acid | Activation & Coupling | DIC, HOBt, CH2Cl2, amine (5-amino-2-chloroaniline) | N-(5-nitro-2-chlorophenyl)-4-methoxybenzamide |

| N-(5-nitro-2-chlorophenyl)-4-methoxybenzamide | Reduction | Fe powder, AcOH, 50–55°C | This compound |

Research Findings and Optimization Notes

Solvent Selection: Dichloromethane is preferred for coupling reactions due to its inertness and good solubility profile for reactants. Acetic acid serves as an effective medium for chlorination and reduction steps due to its acidic nature facilitating these transformations.

Temperature Control: Maintaining temperature between 20–25°C during chlorination avoids over-chlorination and side reactions. Reduction at 50–55°C ensures complete conversion of nitro groups without decomposition.

Purification: Chromatographic purification after coupling and extraction after chlorination/reduction are essential for isolating the pure target compound.

Yield: The chlorination step yields up to 95% of the chlorinated intermediate, indicating high efficiency. Reduction and coupling steps also report good yields when optimized.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Amide bond formation | Carbodiimide coupling | DIC, HOBt, CH2Cl2, amine, room temp | Efficient amide synthesis |

| Chlorination | Chlorine gas in acetic acid | Cl2 gas, 20–25°C, NaOH precipitation | Selective 2-chloro substitution |

| Nitro group reduction | Iron powder reduction | Fe powder, AcOH, 50–55°C | Conversion to 5-amino group |

| Purification | Extraction, chromatography | Organic solvents, silica gel | High purity product |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Amino-2-chlorophenyl)-4-methoxybenzamide?

- Methodological Answer : The compound is typically synthesized via amide bond formation between a carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) and an aromatic amine (e.g., 5-amino-2-chloroaniline) using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is performed at low temperatures (-50°C) to minimize side reactions. Post-synthesis purification involves column chromatography, and structural confirmation is achieved via IR, <sup>1</sup>H-NMR, and elemental analysis .

Table 1: Key Synthesis Parameters

| Parameter | Value/Reagent | Reference |

|---|---|---|

| Coupling Reagents | DCC, HOBt | |

| Reaction Temperature | -50°C | |

| Characterization | IR, <sup>1</sup>H-NMR, Elemental |

Q. Which spectroscopic methods are critical for confirming its structural integrity?

- Methodological Answer :

- IR Spectroscopy : Validates the presence of amide C=O (1650–1680 cm<sup>-1</sup>) and N-H (3300–3500 cm<sup>-1</sup>) stretches.

- <sup>1</sup>H-NMR : Confirms aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, amino protons at δ 5.0–6.0 ppm).

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, Cl percentages) .

Q. What are the optimal conditions for fluorescence studies of this compound?

- Methodological Answer : Maximum fluorescence intensity is observed at pH 5 and 25°C in aqueous solutions. Solvent polarity significantly affects emission; polar aprotic solvents (e.g., DMF) enhance intensity. Binding constants (K) with metal ions (e.g., Pb<sup>2+</sup>) are calculated using Stern-Volmer plots. Stability over time is confirmed by consistent intensity readings for ≥24 hours .

Table 2: Fluorescence Parameters

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 5.0 | |

| Temperature | 25°C | |

| Detection Limit (LOD) | 0.2691 mg/L | |

| Quantification Limit (LOQ) | 0.898 mg/L |

Advanced Research Questions

Q. How can discrepancies in fluorescence data under varying solvent systems be resolved?

- Methodological Answer : Discrepancies arise due to solvent polarity and hydrogen-bonding capacity. For example, protic solvents (e.g., ethanol) may quench fluorescence via collisional deactivation. To resolve contradictions:

- Perform solvent-screening assays with controlled dielectric constants.

- Use time-resolved fluorescence to differentiate static vs. dynamic quenching mechanisms.

- Validate results with computational modeling (e.g., DFT for excited-state behavior) .

Q. What strategies mitigate side reactions during amide bond formation?

- Methodological Answer :

- Reagent Selection : Replace DCC with EDC·HCl to reduce carbodiimide-related side products.

- Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer and minimize racemization.

- Temperature Control : Maintain sub-zero temperatures to suppress hydrolysis of active esters.

- Work-Up : Employ scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methodological Answer :

-

Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance binding to bacterial enzymes (e.g., acps-pptase) by increasing electrophilicity.

-

Methoxy Groups : Improve solubility and membrane permeability, critical for antimicrobial activity.

-

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PDE-IV or 5-HT3 receptors. Validate with in vitro assays (e.g., MIC for antimicrobial evaluation) .

Table 3: Structure-Activity Relationships

Modification Observed Effect Reference Chlorine at 2-position Increased enzyme inhibition Methoxy at 4-position Enhanced solubility/bioavailability

Data Contradiction Analysis

- Example : reports unexpected products (e.g., 2-methylpropanenitrile) during reactions with 4-bromoaniline under standard conditions. This suggests competing nucleophilic pathways.

- Resolution : Conduct kinetic studies to identify intermediates (e.g., via <sup>13</sup>C-NMR monitoring). Adjust stoichiometry (e.g., excess acyl chloride) to favor amide formation over cyanation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。